DS-7423
Description
Historical Development and Origin
This compound emerged from the comprehensive drug discovery programs at Daiichi Sankyo Company, Limited, a leading Japanese pharmaceutical corporation with a strong focus on oncology therapeutics. The compound was developed as part of the company's strategic initiative to address the growing need for targeted cancer therapies that could overcome the limitations of single-pathway inhibition. The development of this compound was driven by the recognition that cancer cells often develop resistance to single-target therapies through alternative pathway activation, necessitating the creation of multi-target inhibitors.
The discovery process involved extensive screening of compound libraries and optimization of molecular structures to achieve dual inhibitory activity against both phosphatidylinositol-3-kinase and mammalian target of rapamycin pathways. Daiichi Sankyo's medicinal chemistry teams focused on creating a compound that could effectively penetrate tissues, including crossing the blood-brain barrier, while maintaining potent activity against both target pathways. This approach represented a significant advancement over earlier single-pathway inhibitors that had shown limited clinical efficacy due to compensatory pathway activation.
The compound's development was further motivated by extensive preclinical research demonstrating the critical role of phosphatidylinositol-3-kinase and mammalian target of rapamycin pathway dysregulation in various cancer types. The research teams at Daiichi Sankyo recognized that simultaneous inhibition of both pathways could provide superior therapeutic outcomes compared to targeting either pathway individually.
Classification as a Dual Phosphatidylinositol-3-Kinase and Mammalian Target of Rapamycin Inhibitor
This compound belongs to the specialized class of dual phosphatidylinositol-3-kinase and mammalian target of rapamycin inhibitors, representing a sophisticated approach to cancer treatment that targets two interconnected cellular signaling pathways simultaneously. The compound demonstrates exceptional specificity for phosphatidylinositol-3-kinase alpha, with an inhibitory concentration of 15.6 nanomolar, and mammalian target of rapamycin, with an inhibitory concentration of 34.9 nanomolar. These values establish this compound as one of the most potent dual inhibitors in its class.
The compound exhibits differential activity against various isoforms of class I phosphatidylinositol-3-kinase, demonstrating the following inhibitory concentration profile: phosphatidylinositol-3-kinase beta at 1,143 nanomolar, phosphatidylinositol-3-kinase gamma at 249 nanomolar, and phosphatidylinositol-3-kinase delta at 262 nanomolar. This selectivity pattern indicates that this compound preferentially targets the alpha isoform, which is frequently mutated in various cancer types, while maintaining moderate activity against other isoforms.
| Target Enzyme | Inhibitory Concentration (nanomolar) |
|---|---|
| Phosphatidylinositol-3-kinase Alpha | 15.6 |
| Mammalian Target of Rapamycin | 34.9 |
| Phosphatidylinositol-3-kinase Beta | 1,143 |
| Phosphatidylinositol-3-kinase Gamma | 249 |
| Phosphatidylinositol-3-kinase Delta | 262 |
The molecular structure of this compound, with the chemical formula C22H27F3N10O2 and molecular weight of 520.51 grams per mole, incorporates specific structural features that enable its dual inhibitory activity. The compound's design allows it to bind effectively to the adenosine triphosphate binding sites of both phosphatidylinositol-3-kinase and mammalian target of rapamycin, blocking their enzymatic activities and downstream signaling cascades.
Significance in Cancer Research
This compound has demonstrated remarkable significance in cancer research through its ability to induce apoptosis and inhibit tumor growth across multiple cancer types, particularly in malignancies characterized by phosphatidylinositol-3-kinase pathway activation or phosphatase and tensin homolog alterations. The compound's research importance is underscored by its ability to overcome resistance mechanisms that commonly develop with single-pathway inhibitors.
In ovarian clear cell adenocarcinoma research, this compound has shown exceptional promise with inhibitory concentration values below 75 nanomolar across all tested cell lines, regardless of phosphatidylinositol-3-kinase catalytic subunit alpha gene mutation status. The compound demonstrated particular effectiveness in inducing tumor protein 53-dependent apoptosis in cell lines with wild-type tumor protein 53, suggesting a mechanism of action that preferentially targets cancer cells while potentially sparing normal cells with functional tumor protein 53 pathways.
Glioblastoma research has revealed this compound's unique ability to cross the blood-brain barrier, a critical advantage for treating brain tumors where many systemic therapies fail to achieve therapeutic concentrations. The compound demonstrated efficacy in diverse glioblastoma cell lines and glioma-initiating cell lines at concentrations below 250 nanomolar, with preferential activity in cell lines harboring phosphatidylinositol-3-kinase mutations or phosphatase and tensin homolog alterations.
Research in prostate cancer models has uncovered novel resistance mechanisms and combination strategies involving this compound. The studies revealed that phosphatase and tensin homolog wild-type prostate cancer cells develop resistance through upregulation of prostate-specific membrane antigen, metabotropic glutamate receptor 1, and human epidermal growth factor receptor 2, providing insights into potential combination therapy approaches.
Development Timeline by Daiichi Sankyo
The development timeline of this compound by Daiichi Sankyo reflects a systematic progression from preclinical discovery through clinical evaluation phases. The compound first appeared in Daiichi Sankyo's research and development pipeline documents around 2011-2012, where it was identified as a phosphatidylinositol-3-kinase and mammalian target of rapamycin inhibitor in phase 1 clinical development for solid tumors.
The transition to clinical trials marked a significant milestone in the compound's development, with parallel phase 1 studies initiated in both the United States and Japan starting in 2011-2012. These first-in-human studies were designed to evaluate the safety, pharmacokinetics, and preliminary efficacy of this compound in patients with advanced solid tumors who were not candidates for standard treatments.
The clinical development program demonstrated Daiichi Sankyo's commitment to global drug development, with the company conducting simultaneous studies in different populations to assess potential ethnic differences in drug response and pharmacokinetics. The parallel study design allowed for comprehensive evaluation of the compound's behavior across diverse patient populations while accelerating the overall development timeline.
By 2017, the clinical trial results were presented at major oncology conferences, providing valuable data on the compound's clinical profile and establishing the foundation for potential future development phases. The studies enrolled a total of 69 patients across both geographical regions, demonstrating the company's ability to execute complex international clinical programs.
| Development Phase | Timeline | Geographic Scope | Key Milestones |
|---|---|---|---|
| Preclinical Discovery | Pre-2011 | Japan | Compound identification and optimization |
| Phase 1 Clinical Trials | 2011-2012 Start | United States and Japan | First-in-human studies initiated |
| Clinical Data Presentation | 2017 | International | Results presented at oncology conferences |
| Current Status | 2018-Present | Global | Continued research and development activities |
The development strategy employed by Daiichi Sankyo for this compound exemplifies modern pharmaceutical development approaches that emphasize early global collaboration, comprehensive mechanistic understanding, and strategic partnership opportunities. The company's investment in this compound reflects its broader commitment to advancing cancer treatment through innovative targeted therapies that address unmet medical needs in oncology.
Properties
IUPAC Name |
NONE |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
DS7423; DS 7423; DS-7423 |
Origin of Product |
United States |
Comparison with Similar Compounds
Pharmacological and Mechanistic Differences
Table 1: Comparison of DS-7423 with Other PI3K/mTOR Inhibitors
Clinical and Pharmacokinetic Profiles
Biomarker Correlations
Preparation Methods
In Vitro Cytotoxicity
This compound demonstrated nanomolar potency across nine ovarian clear cell adenocarcinoma (OCCA) cell lines, irrespective of PIK3CA mutational status. IC₅₀ values ranged from 39 nM (OVISE) to 2,500 nM (SKOV3), with apoptosis induction observed predominantly in TP53 wild-type lines.
| Cell Line | TP53 Status | IC₅₀ (nM) | Apoptosis (Sub-G1 %) |
|---|---|---|---|
| OVISE | Wild-type | 39 | 28.5 ± 3.2 |
| RMG-I | Wild-type | 78 | 22.1 ± 2.8 |
| SKOV3 | Mutant | 2,500 | 5.3 ± 1.1 |
Mechanism of Action
This compound suppresses PI3K/mTOR signaling, reducing phosphorylated AKT (Ser473) and S6K (Thr389) levels. In TP53 wild-type cells, it stabilizes TP53 by inhibiting MDM2 phosphorylation, leading to upregulation of pro-apoptotic genes like PUMA and p53AIP1. Semi-quantitative RT-PCR confirmed dose-dependent induction of these genes at ≥39 nM.
Pharmacokinetic and Formulation Considerations
In murine xenograft models, oral this compound (1.5–6 mg/kg/day) achieved dose-dependent tumor growth inhibition (57–82%) without significant weight loss. The compound’s solubility in 0.5% methylcellulose facilitates oral administration, while its pharmacokinetic profile supports once-daily dosing .
Q & A
Q. How does DS-7423 concentration influence apoptosis and proliferation in ovarian clear cell adenocarcinoma (OCCA) models?
Methodological Answer: Apoptosis and proliferation effects can be quantified using flow cytometry (for apoptotic markers like Annexin V/PI) and MTT assays, respectively. Evidence from Figure D and E in preclinical studies shows a dose-dependent increase in apoptosis (e.g., 20% apoptosis at 1 µM vs. 60% at 10 µM) and suppression of proliferation (IC₅₀ values derived from dose-response curves). Phosphorylation levels of TP53 (Ser46/Ser15) and downstream pro-apoptotic genes (e.g., PUMA, p21) should be analyzed via western blotting or RT-qPCR to validate TP53-dependent pathways .
Q. What experimental models are appropriate for studying this compound’s antitumor activity?
Methodological Answer: In vitro models using OCCA cell lines (e.g., ES-2) are foundational for initial mechanistic studies. For translational relevance, combine with 3D spheroid cultures to mimic tumor microenvironments. Figure F and G highlight migration and invasion assays as critical for evaluating metastatic behavior. Orthotopic xenograft models in immunocompromised mice are recommended for in vivo validation of pharmacokinetics and efficacy .
Q. Which molecular markers should be prioritized to assess this compound’s mechanism of action?
Methodological Answer: Focus on phosphorylation status of PI3K/mTOR pathway components (e.g., Akt, S6K) and TP53-related markers (MDM2, p53AIP1). Figure A and B demonstrate that this compound upregulates TP53-dependent apoptosis via Ser46 phosphorylation. Include markers like GADD45 (DNA repair) and p21 (cell cycle arrest) to capture downstream effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s dose-dependent effects on cell migration and invasion?
Methodological Answer: While higher this compound concentrations induce apoptosis, Figures G and H show paradoxical increases in migration/invasion. This may reflect off-target effects or activation of compensatory pathways (e.g., EMT transcription factors). Use RNA sequencing to identify upregulated pro-metastatic genes (e.g., MMPs, Slug) and validate via siRNA knockdown. Incorporate time-lapse microscopy to track single-cell behavior across doses .
Q. What statistical approaches ensure robustness in analyzing this compound’s dose-response data?
Methodological Answer: Employ nonlinear regression models (e.g., log-dose vs. response) to calculate IC₅₀ values. Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. For gene expression data (Figure B), apply false discovery rate (FDR) corrections to mitigate Type I errors. Replicate experiments across three independent cell passages to confirm reproducibility .
Q. How can this compound be integrated into combination therapies to overcome resistance?
Methodological Answer: Design synergy studies using Chou-Talalay assays to evaluate this compound with DNA-damaging agents (e.g., cisplatin) or PARP inhibitors. Monitor combinatorial effects on TP53 activation and apoptosis via caspase-3/7 assays. Preclinical in vivo studies should use staggered dosing regimens to assess toxicity and efficacy windows .
Q. What methodologies optimize this compound dosing regimens in heterogeneous tumor populations?
Methodological Answer: Use patient-derived organoids (PDOs) to model inter-tumor heterogeneity. Perform high-content imaging to quantify spatial variation in apoptosis and proliferation. Pharmacodynamic modeling (e.g., PK/PD simulations) can predict effective concentrations in hypoxic vs. normoxic tumor regions, guiding personalized dosing strategies .
Q. How can researchers ensure reproducibility in this compound studies across laboratories?
Methodological Answer: Adhere to the ARRIVE guidelines for preclinical reporting. Standardize cell culture conditions (e.g., serum concentration, passage number) and validate antibody batches via knockout controls. Share raw data (e.g., flow cytometry FCS files) and analysis scripts in open-access repositories. Cross-validate findings using orthogonal methods (e.g., CRISPR-Cas9 knockout of TP53 to confirm pathway specificity) .
Methodological Best Practices
- Data Contradiction Analysis : Use triangulation by combining transcriptomic, proteomic, and functional assays to resolve conflicting observations (e.g., apoptosis vs. migration).
- Experimental Design : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to structure hypotheses. For example, "Does this compound synergize with immunotherapy in TP53-mutant OCCA?" .
- Ethical Compliance : Obtain ethics approval for in vivo studies, including humane endpoints and sample size justifications (e.g., power analysis) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
